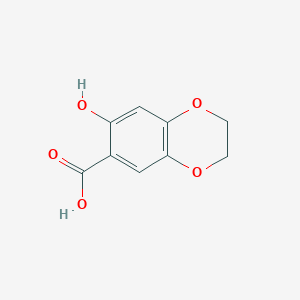

Ácido 7-hidroxi-1,4-benzodioxano-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

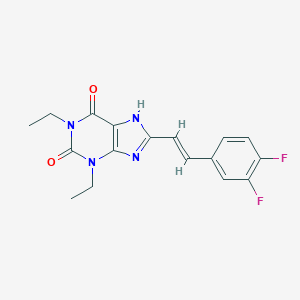

Synthesis Analysis

The synthesis of related compounds, such as nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, involves a multi-step process starting from 4-hydroxy-3-nitrobenzoic acid. This process includes esterification, etherification, reductive cyclization, nitration, and hydrolysis. These methods could potentially be adapted for the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid has been confirmed using various spectroscopic techniques such as IR, 1H NMR, LC/MS spectra, and elemental analysis. These techniques are essential for verifying the identity and purity of the synthesized compounds. They provide detailed information about the molecular framework and functional groups present in the compound .

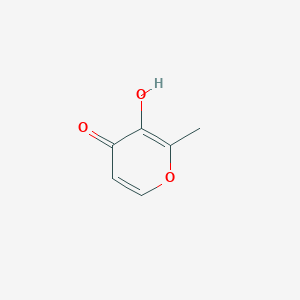

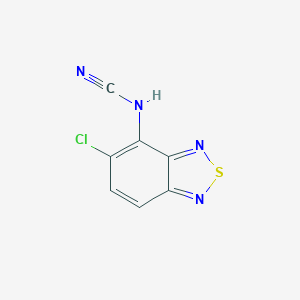

Chemical Reactions Analysis

The chemical reactions of related compounds, such as the derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, have been explored. These studies include reactions such as reduction and acetylation. The reactivity of these compounds under different conditions can shed light on the potential reactivity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, as the presence of similar functional groups can lead to comparable chemical behavior .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid are not directly reported in the provided papers, the properties of structurally related compounds have been studied. These properties include solubility, melting points, and reactivity towards various reagents. Such information is crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid by analogy .

Aplicaciones Científicas De Investigación

Síntesis de benzoxazinas

El ácido 7-hidroxi-1,4-benzodioxano-6-carboxílico sirve como intermedio en la preparación de benzoxazinas. Estos compuestos heterocíclicos exhiben excelente estabilidad térmica, propiedades mecánicas y resistencia al fuego. Las benzoxazinas encuentran aplicaciones en química de polímeros, adhesivos y materiales compuestos .

Propiedades antioxidantes

La investigación ha explorado el potencial antioxidante de este compuesto. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que está implicado en varias enfermedades. Los estudios han investigado el efecto citoprotector del ácido 7-hidroxi-1,4-benzodioxano-6-carboxílico, particularmente en células humanas .

Remediación ambiental

El sector ambiental explora el uso del ácido 7-hidroxi-1,4-benzodioxano-6-carboxílico para la purificación del agua y la remediación del suelo. Sus propiedades de adsorción lo hacen adecuado para eliminar contaminantes, metales pesados u contaminantes orgánicos de matrices ambientales.

Estas aplicaciones resaltan la versatilidad y el impacto potencial del ácido 7-hidroxi-1,4-benzodioxano-6-carboxílico en varios dominios científicos. Los investigadores continúan explorando sus propiedades y aplicaciones, lo que lo convierte en un compuesto intrigante para estudios futuros . Si necesita más detalles o tiene alguna otra pregunta, no dude en preguntar!

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the preparation of benzoxazines .

Mode of Action

As an intermediate in the synthesis of benzoxazines, it likely contributes to the formation of the benzoxazine ring structure, which is a key feature of this class of compounds .

Biochemical Pathways

Given its role as an intermediate in the synthesis of benzoxazines, it may be involved in the biochemical pathways where these compounds play a role .

Result of Action

As an intermediate in the synthesis of benzoxazines, its primary role is likely in the formation of these compounds .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .

Propiedades

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKXQPXYWBQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599038 |

Source

|

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197584-99-9 |

Source

|

| Record name | 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)

![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)